
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate is an organosulfur compound characterized by the presence of a thiosulfate group. This compound is notable for its unique structure, which includes a cyclohexylmethyl group and an amidino group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of a thiol with an alkyl halide under nucleophilic substitution conditions. The thiol group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, resulting in the formation of the thiosulfate compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonates, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can undergo redox reactions, influencing cellular processes and signaling pathways . The compound’s ability to modulate oxidative stress and inflammation is of particular interest in medical research .
Comparación Con Compuestos Similares
Similar Compounds
S-adenosylmethionine: Another sulfur-containing compound with significant biological activity.
Sulfonamides: A class of compounds with similar structural features and antimicrobial properties.
Uniqueness
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Número CAS |
40283-81-6 |
|---|---|
Fórmula molecular |
C10H20N2O4S2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-4-(hydroxymethyl)cyclohexane |
InChI |
InChI=1S/C10H20N2O4S2/c11-10(7-17-18(14,15)16)12-5-8-1-3-9(6-13)4-2-8/h8-9,13H,1-7H2,(H2,11,12)(H,14,15,16) |
Clave InChI |
WIWKLJSVMPRVIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN=C(CSS(=O)(=O)O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


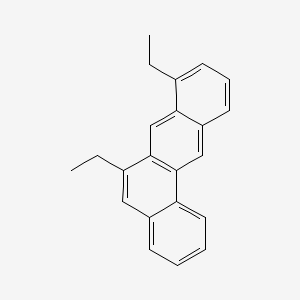
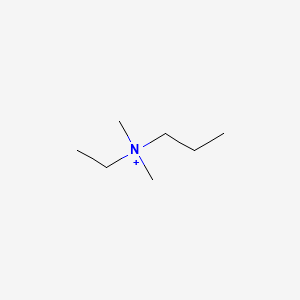
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
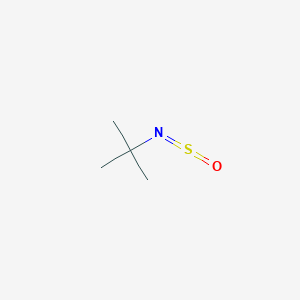



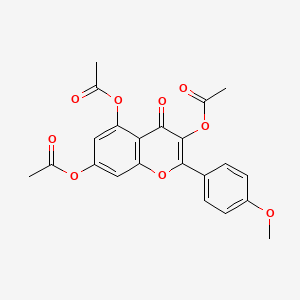

![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)

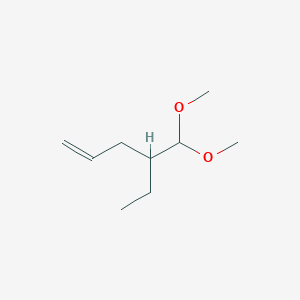
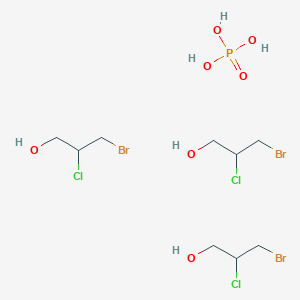
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
